

# A Comparative Guide to the UV Spectrophotometric Assay for Pefloxacin Mesylate Dihydrate

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## Compound of Interest

Compound Name: Pefloxacin Mesylate Dihydrate

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This guide provides a detailed comparison of the accuracy and precision of the UV spectrophotometric assay for **Pefloxacin Mesylate Dihydrate** against the widely used High-Performance Liquid Chromatography (HPLC) method. The information herein is supported by experimental data from various validation studies to aid in the selection of the most appropriate analytical method for your research and quality control needs.

## Performance Comparison: UV Spectrophotometry vs. HPLC

The choice between UV spectrophotometry and HPLC for the quantification of **Pefloxacin Mesylate Dihydrate** depends on several factors, including the required sensitivity, specificity, and the nature of the sample matrix. While UV spectrophotometry offers a simpler, more cost-effective, and rapid method suitable for routine analysis of pure substances and simple formulations, HPLC provides superior specificity and sensitivity, making it ideal for complex mixtures and trace analysis.

## UV Spectrophotometric Method Performance

The UV spectrophotometric method for **Pefloxacin Mesylate Dihydrate** is a robust and reliable technique for quantifying the active pharmaceutical ingredient in bulk and simple

dosage forms. The method is based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength.

Validation Parameter	Performance Data	Source
Linearity Range	0.40–12.0 µg/ml	[1]
0.5-20 µg/ml	[2]	
Mean Recovery Accuracy	99.183%	[1]
Intra-day Precision (%CV)	< 7%	[1]
Inter-day Precision (%CV)	< 7%	[1]
Wavelength of Maximum Absorbance (λ <sub>max</sub> )	277 nm in 1% v/v aqueous glacial acetic acid	[1]
272 nm in simulated tear fluid pH 7.4	[2]	

## High-Performance Liquid Chromatography (HPLC)

### Method Performance

HPLC is a highly specific and sensitive chromatographic technique used for the separation, identification, and quantification of **Pefloxacin Mesylate Dihydrate**. It is particularly useful when analyzing samples containing excipients or impurities that may interfere with UV spectrophotometric analysis.

Validation Parameter	Performance Data	Source
Linearity Range	0.125 - 12 µg/ml	[3]
1.0 - 100 µg/mL	[4]	
Accuracy (% Recovery)	100.09% to 100.72%	[3]
Intra-day Precision (RSD)	0.376% - 0.9056%	[3]
Inter-day Precision (RSD)	0.739% - 0.853%	[3]
Limit of Detection (LOD)	0.03125 µg/ml	[3]
Limit of Quantitation (LOQ)	0.125 µg/ml	[3]

## Experimental Protocols

### UV Spectrophotometric Assay Protocol

This protocol is a generalized representation based on common findings in the literature.

- **Preparation of Standard Stock Solution:** Accurately weigh and dissolve an appropriate amount of **Pefloxacin Mesylate Dihydrate** reference standard in a suitable solvent (e.g., 1% v/v aqueous glacial acetic acid or simulated tear fluid) to obtain a known concentration.
- **Preparation of Calibration Standards:** Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.4 to 12 µg/ml).
- **Sample Preparation:** For dosage forms, accurately weigh and powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the solvent, sonicate to ensure complete dissolution, and filter. Dilute the filtrate with the solvent to a concentration within the calibration range.
- **Spectrophotometric Measurement:** Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), typically around 272-277 nm, using the solvent as a blank.
- **Calculation:** Calculate the concentration of **Pefloxacin Mesylate Dihydrate** in the sample by comparing its absorbance with the calibration curve generated from the standard solutions.

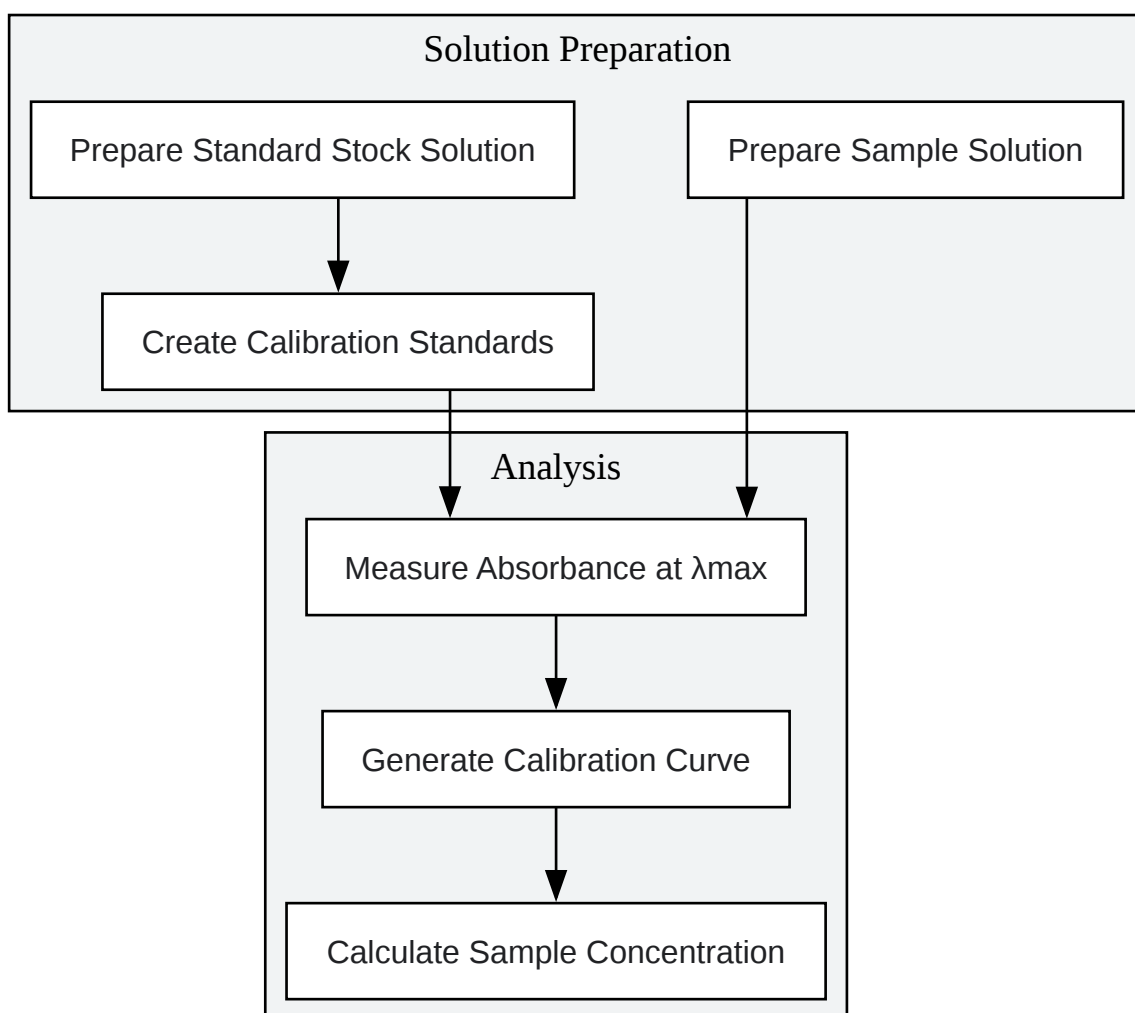
# High-Performance Liquid Chromatography (HPLC) Assay Protocol

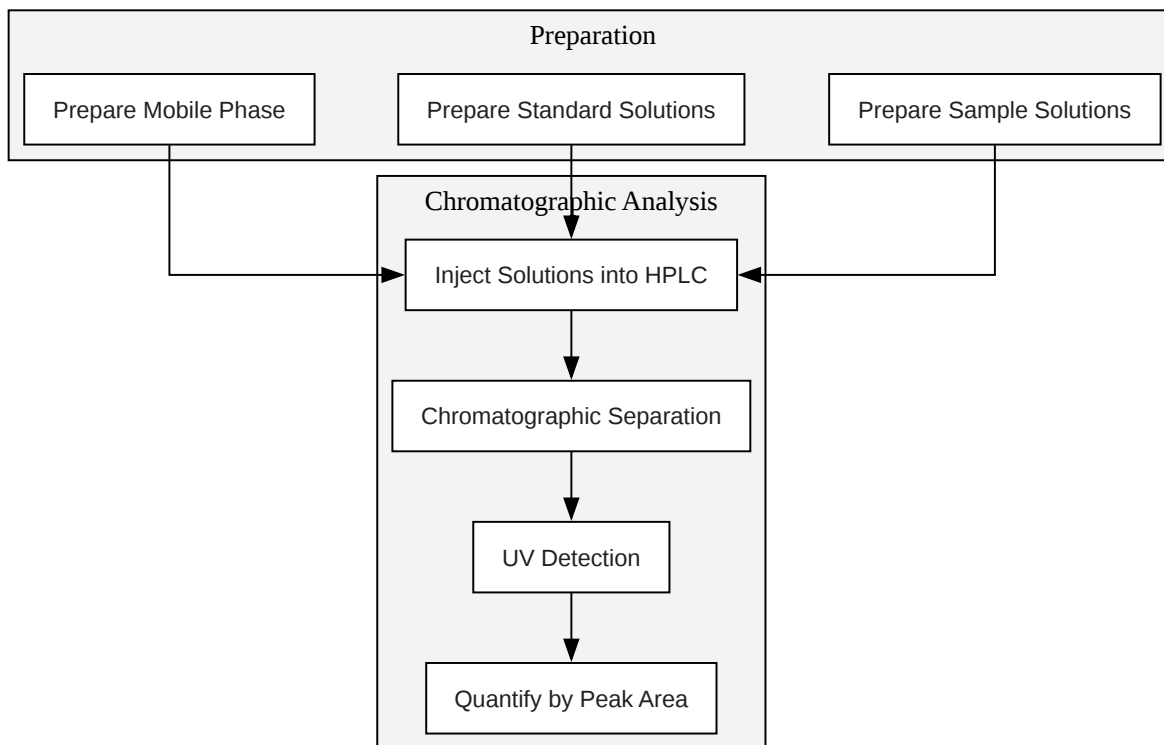
This protocol is a generalized representation based on common findings in the literature.

- Chromatographic Conditions:
  - Column: A reversed-phase C18 column is commonly used.
  - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typical. The exact ratio and pH may vary.
  - Flow Rate: A flow rate of around 1.0 mL/min is often employed.
  - Detection: UV detection at a wavelength between 275 nm and 277 nm is common.
- Preparation of Standard and Sample Solutions: Prepare the standard and sample solutions in a manner similar to the UV spectrophotometric method, using the mobile phase as the diluent.
- Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
- Quantification: The concentration of **Pefloxacin Mesylate Dihydrate** is determined by comparing the peak area of the analyte in the sample chromatogram to the peak areas of the standards from the calibration curve.

## Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the typical workflows for both the UV spectrophotometric and HPLC assays.





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